molecular formula C29H31IN4O4 B11560684 N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

N-{(1E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-(3-ethoxy-4-hydroxy-5-iodobenzylidene)hydrazinyl]-3-oxoprop-1-en-2-yl}benzamide

Cat. No.: B11560684
M. Wt: 626.5 g/mol
InChI Key: MYZWHJDFYGQWSN-YBNVSJCISA-N
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Description

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes diethylamino, ethoxy, hydroxy, and iodophenyl groups, making it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE typically involves a multi-step process. One common method includes the condensation reaction between 4-(diethylamino)benzaldehyde and 3-ethoxy-4-hydroxy-5-iodobenzaldehyde in the presence of a hydrazine derivative. The reaction conditions often require a controlled temperature and pH to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction parameters are essential to achieve high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The presence of functional groups allows for substitution reactions, where one group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound’s diethylamino and iodophenyl groups play a crucial role in its binding affinity and activity. It can modulate various biological pathways, including signal transduction and gene expression, leading to its observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(1E)-2-[4-(DIETHYLAMINO)PHENYL]-1-{N’-[(E)-(3-ETHOXY-4-HYDROXY-5-IODOPHENYL)METHYLIDENE]HYDRAZINECARBONYL}ETH-1-EN-1-YL]BENZAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.

Properties

Molecular Formula

C29H31IN4O4

Molecular Weight

626.5 g/mol

IUPAC Name

N-[(E)-1-[4-(diethylamino)phenyl]-3-[(2E)-2-[(3-ethoxy-4-hydroxy-5-iodophenyl)methylidene]hydrazinyl]-3-oxoprop-1-en-2-yl]benzamide

InChI

InChI=1S/C29H31IN4O4/c1-4-34(5-2)23-14-12-20(13-15-23)17-25(32-28(36)22-10-8-7-9-11-22)29(37)33-31-19-21-16-24(30)27(35)26(18-21)38-6-3/h7-19,35H,4-6H2,1-3H3,(H,32,36)(H,33,37)/b25-17+,31-19+

InChI Key

MYZWHJDFYGQWSN-YBNVSJCISA-N

Isomeric SMILES

CCN(CC)C1=CC=C(C=C1)/C=C(\C(=O)N/N=C/C2=CC(=C(C(=C2)I)O)OCC)/NC(=O)C3=CC=CC=C3

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)C=C(C(=O)NN=CC2=CC(=C(C(=C2)I)O)OCC)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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